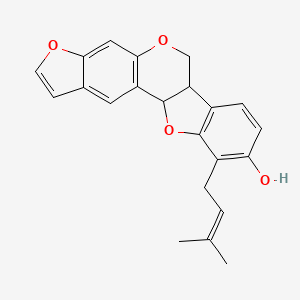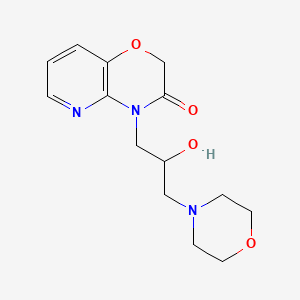
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two methoxyphenyl groups and a phenylthioethyl substituent, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenylthioethyl Group: This can be done through nucleophilic substitution reactions where a phenylthioethyl halide reacts with the triazine intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different substituents.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with amino and phenyl groups.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
102429-75-4 |
|---|---|
Molekularformel |
C25H23N3O3S |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
5,6-bis(4-methoxyphenyl)-2-(2-phenylsulfanylethyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-12-8-18(9-13-20)23-24(19-10-14-21(31-2)15-11-19)27-28(25(29)26-23)16-17-32-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
NRXCTZFTNSLBFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


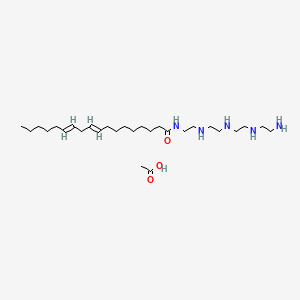
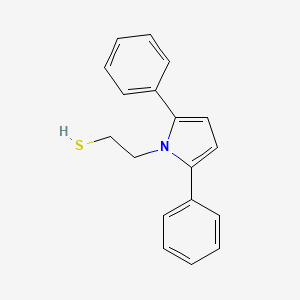
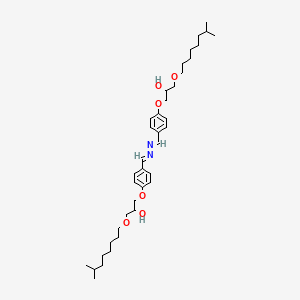
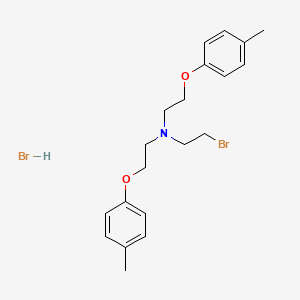


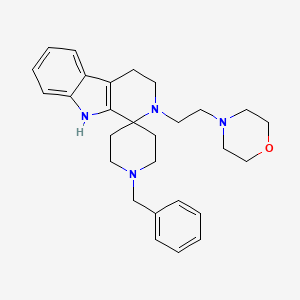
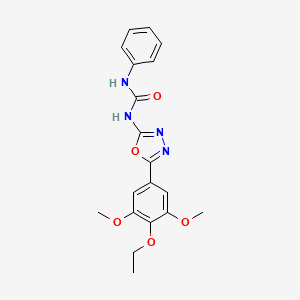
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
